4-Allyl-1lambda6,4-thiazinane-1,1-dione
Overview
Description
4-Allyl-1lambda6,4-thiazinane-1,1-dione, also known as 4-Allythiomorpholine-1,1-dioxide, is a heterocyclic compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol. This compound is characterized by the presence of a thiazine ring with an allyl group attached to it. It is primarily used as a research chemical in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1lambda6,4-thiazinane-1,1-dione typically involves the reaction of allyl bromide with thiomorpholine-1,1-dioxide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1lambda6,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The allyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Allyl-1lambda6,4-thiazinane-1,1-dione is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Medicine: Exploring its potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Allyl-1lambda6,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-1,1-dioxide: Lacks the allyl group, making it less reactive in certain substitution reactions.
4-Methyl-1lambda6,4-thiazinane-1,1-dione: Contains a methyl group instead of an allyl group, leading to different chemical properties and reactivity.
Uniqueness
4-Allyl-1lambda6,4-thiazinane-1,1-dione is unique due to its allyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound for synthesizing more complex molecules and exploring new chemical pathways.
Properties
IUPAC Name |
4-prop-2-enyl-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCRTGBUXDMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370653 | |
Record name | 4-(Prop-2-en-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79207-42-4 | |
Record name | 4-(Prop-2-en-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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